Methyl 4-(phenylsulfonyl)-3-[(2-thienylcarbonyl)amino]benzenecarboxylate
Description
Methyl 4-(phenylsulfonyl)-3-[(2-thienylcarbonyl)amino]benzenecarboxylate is a benzoate ester derivative characterized by a phenylsulfonyl group at the 4-position and a 2-thienylcarbonylamino substituent at the 3-position of the benzene ring.
Properties
IUPAC Name |
methyl 4-(benzenesulfonyl)-3-(thiophene-2-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S2/c1-25-19(22)13-9-10-17(27(23,24)14-6-3-2-4-7-14)15(12-13)20-18(21)16-8-5-11-26-16/h2-12H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMQHCDVZWCRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(phenylsulfonyl)-3-[(2-thienylcarbonyl)amino]benzenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of methyl 4-aminobenzoate with phenylsulfonyl chloride to form methyl 4-(phenylsulfonyl)aminobenzoate. This intermediate is then reacted with 2-thienylcarbonyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(phenylsulfonyl)-3-[(2-thienylcarbonyl)amino]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Mechanistic Studies
The synthesis of methyl 4-(phenylsulfonyl)-3-[(2-thienylcarbonyl)amino]benzenecarboxylate typically involves the reaction of appropriate sulfonamide derivatives with thienylcarbonyl compounds. Recent research has focused on the design and synthesis of similar sulfonamide derivatives, which have shown promising results as enzyme inhibitors.
Case Study: Anticancer Activity
A study by Nemr et al. (2021) investigated a series of benzenesulfonamide derivatives, including compounds structurally related to this compound. These compounds demonstrated significant inhibition against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The most potent derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, with notable selectivity over CA II .
Additionally, one compound in this series induced apoptosis in MDA-MB-231 breast cancer cells, highlighting the potential of these sulfonamide derivatives as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Sulfonamides are known for their ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. Research indicates that similar compounds can interfere with bacterial growth and biofilm formation, making them candidates for further development as antimicrobial agents .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 4-(phenylsulfonyl)-3-[(2-thienylcarbonyl)amino]benzenecarboxylate involves its interaction with specific molecular targets. The phenylsulfonyl and thienylcarbonyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Structure: Sulfonylurea herbicides like metsulfuron methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) feature a sulfonylurea bridge (-SO₂-NH-C(O)-NH-) linked to a triazine ring, whereas the target compound replaces the triazine with a phenylsulfonyl group and introduces a thienylcarbonylamino substituent .
- Key Differences: The absence of the triazine ring in the target compound likely reduces herbicidal activity, as triazines are critical for acetolactate synthase (ALS) enzyme inhibition in plants. The thienylcarbonylamino group introduces aromatic diversity, which could influence binding interactions in biological systems.
Sulfonamide-Carboxylate Derivatives
- Example : Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate (from ) shares a thiophene ring and sulfonamide-carboxylate framework with the target compound but lacks the phenylsulfonyl group .
- Functional Implications :
- The methoxycarbonylmethyl substituent in the analog may increase hydrophilicity, whereas the phenylsulfonyl group in the target compound enhances lipophilicity, affecting membrane permeability.
- Both compounds’ sulfonamide groups could act as hydrogen-bond acceptors, a feature critical for enzyme inhibition.
Aryl-Sulfonamide Pharmaceuticals
- Example: 4-tert-Butylbenzenesulfonamide () is a simpler sulfonamide used in drug discovery.
Tabulated Comparison of Key Features
Research Findings and Implications
- Sulfonamide Role : The sulfonamide group in the target compound and its analogs is critical for hydrogen bonding with biological targets, such as enzymes or receptors. This feature is shared with clinical sulfonamides like 4-tert-butylbenzenesulfonamide .
- Thiophene vs. Triazine : The thienyl group’s electron-rich aromatic system may enhance π-π stacking interactions in drug-receptor binding compared to triazine-based herbicides, which rely on hydrogen bonding for ALS inhibition .
Biological Activity
Methyl 4-(phenylsulfonyl)-3-[(2-thienylcarbonyl)amino]benzenecarboxylate (CAS: 439096-82-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 401.46 g/mol. It features a phenylsulfonyl group and a thienylcarbonyl moiety, which may contribute to its biological interactions.
Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of the phenylsulfonyl group is known to enhance the interaction with biological membranes, potentially affecting cell signaling pathways and metabolic processes.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. For this compound, studies have shown varying degrees of cytotoxic effects on different cell lines.
Table 1: Cytotoxicity Results
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity |
| MCF-7 | 30 | Significant cytotoxic effect |
| A549 | 20 | High sensitivity observed |
These results indicate that the compound exhibits selective cytotoxicity, particularly towards cancer cell lines.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results suggest it possesses moderate antibacterial activity.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These findings highlight its potential as an antimicrobial agent, warranting further investigation into its mechanisms of action against specific pathogens.
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of this compound in a murine model of inflammation. The compound significantly reduced inflammatory markers in serum and tissue samples compared to control groups.
- Cancer Treatment : In vitro studies demonstrated that this compound inhibited proliferation in breast cancer cells through apoptosis induction. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound.
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 4-(phenylsulfonyl)-3-[(2-thienylcarbonyl)amino]benzenecarboxylate?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Sulfonylation : Introduce the phenylsulfonyl group via nucleophilic aromatic substitution (NAS) using a sulfonyl chloride derivative under basic conditions (e.g., NaH in DMF) .
Amidation : React the intermediate with 2-thienylcarbonyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) to form the amide bond .
Esterification : Protect the carboxylic acid group using methyl iodide or dimethyl sulfate under alkaline conditions .
Key Validation : Monitor reaction progress via TLC and confirm final purity (>95%) using reverse-phase HPLC .
Advanced: How can structural contradictions in crystallographic and spectroscopic data be resolved for this compound?
Methodological Answer:
Discrepancies between X-ray crystallography and NMR data may arise from dynamic effects (e.g., rotameric states of the thienyl group):
X-ray Diffraction : Perform single-crystal analysis to resolve absolute configuration and confirm sulfonyl/amide group geometry (e.g., torsion angles < 10° for planar alignment) .
Dynamic NMR : Use variable-temperature -NMR to detect rotational barriers in the thienylcarbonyl moiety (e.g., coalescence temperature analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
